3,4-Dichloro-N-(2-isopropoxybenzyl)aniline
Overview
Description
3,4-Dichloro-N-(2-isopropoxybenzyl)aniline is a biochemical compound with the molecular formula C16H17Cl2NO and a molecular weight of 310.22 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring attached to an isopropoxy group and an aniline group. The aniline group is further substituted with two chlorine atoms .Scientific Research Applications
Structural Studies and Molecular Interactions
- The solvate structure of a compound closely related to 3,4-Dichloro-N-(2-isopropoxybenzyl)aniline, 3,4-dichloro-1-nitrobenzene with aniline, has been reported. This structure is characterized by ribbons formed through Cl⋯Cl and N—O⋯Cl interactions, linked via N—H⋯O hydrogen bonds with aniline into two-dimensional sheets (Barnett, Johnston, Florence, & Kennedy, 2005).
Effects on Mesomorphic Properties
- Research on derivatives of N-[4-(4-X-substituted benzoyloxy)benzylidene]anilines, including chloro and methyl derivatives, has shown the influence of substitution on the nematic-isotropic transition temperature. These findings are significant for understanding the thermotropic behavior of liquid crystals (Hasegawa, Masuda, Matsunaga, Seo, & Yasuhara, 1989).
Spectroscopic Studies and Photochromism
- A spectroscopic study on N-(2-hydroxybenzylidene)aniline and its derivatives has provided insights into proton transfer and photochromism. Such studies are essential for understanding the photophysical properties of aniline derivatives (Lewis & Sandorfy, 1982).
Synthesis and Practical Applications
- Research into the practical synthesis of various aniline derivatives, such as 3-chloro-4-(3-fluorobenzyloxy)aniline, has shown efficient synthetic processes with high yields, indicating potential industrial applications (Qingwen, 2011).
Polymer Science and Photochromic Mechanism
- Studies on polyurethane cationomers with anil groups have led to the synthesis of new o-hydroxy Schiff bases, providing insights into intramolecular proton transfer and the photochromic mechanism in salicylideneanil structures. This research is significant for the development of polymeric materials with specific optical properties (Buruianǎ, Olaru, Strat, Strat, & Simionescu, 2005).
Properties
IUPAC Name |
3,4-dichloro-N-[(2-propan-2-yloxyphenyl)methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO/c1-11(2)20-16-6-4-3-5-12(16)10-19-13-7-8-14(17)15(18)9-13/h3-9,11,19H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWQCGQTRQTSGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1CNC2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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